molecular formula C17H30N4O B2393854 N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide CAS No. 1436261-67-4

N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide

Cat. No.: B2393854
CAS No.: 1436261-67-4
M. Wt: 306.454
InChI Key: QJEDSRNDFVBQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide is a complex organic compound that features a cyano group, a cyclohexyl group, and a piperazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and piperazine-containing molecules. Examples include:

  • N-(Cyclohexylmethyl)-3-(4-methylpiperazin-1-yl)propanamide
  • N-(Phenylmethyl)-3-(4-ethylpiperazin-1-yl)propanamide

Uniqueness

N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide is unique due to the combination of its cyano group, cyclohexyl group, and piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-2-20-10-12-21(13-11-20)9-8-17(22)19-16(14-18)15-6-4-3-5-7-15/h15-16H,2-13H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEDSRNDFVBQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC(C#N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.